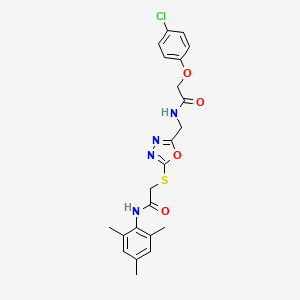

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy, UV-VIS, HOMO-LUMO energies, and MEP analysis can be used .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized by naturally occurring furanone compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Benzofuran derivatives have been synthesized and characterized, with a focus on their potential as imaging agents for CNS D-2 dopamine receptors. The specific binding and in vivo biodistribution studies suggest these compounds, including benzofuran analogs like IBF, demonstrate potential for CNS imaging applications (Murphy et al., 1990).

Biochemical Applications

- Novel benzofuran compounds have been evaluated for their binding affinity to estrogen receptors, highlighting the diverse biological activities and potential therapeutic applications of these compounds (Halabalaki et al., 2000).

- The study on the synthesis and biological evaluation of dihydrobenzofuran lignans as potential antitumor agents has opened up new avenues for cancer therapy. These compounds, particularly those inhibiting tubulin polymerization, show promise as antimitotic and potential antitumor agents (Pieters et al., 1999).

Antimicrobial Activity

- Aryl (5-substituted benzofuran-2-yl) carbamate derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents based on benzofuran derivatives (Budhwani et al., 2017).

Anticancer and Enzyme Inhibition

- Benzofuran derivatives targeting VEGFR-2 tyrosine kinase have been synthesized and evaluated for their anticancer activity. These compounds, especially those with significant anti-VEGFR-2 activity, offer insights into the design of new anticancer therapies (Abdelhafez et al., 2014).

Novel Synthetic Pathways

- The discovery of new synthetic pathways for benzofuran derivatives, including unexpected side products with potential biological activity, underscores the complexity and potential of chemical synthesis in discovering new compounds with varied applications (Straniero et al., 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

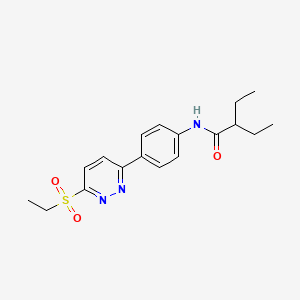

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOHVEJKAPRCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)